[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
説明
特性
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,9,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZIKDWFOLTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439216 | |
| Record name | [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151055-79-7 | |
| Record name | [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-[(1H-imidazol-1-yl)methyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Substitution of 3-Bromomethylbenzaldehyde with Imidazole
The reaction begins with 3-bromomethylbenzaldehyde (CAS 34841-35-5) as the starting material. Imidazole, a nucleophile with a pKa of ~14.5, reacts with the benzyl bromide under basic conditions to form 3-(1H-imidazol-1-ylmethyl)benzaldehyde. Typical conditions involve:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to stabilize the transition state.
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate imidazole and facilitate nucleophilic attack.
-
Temperature: 80–100°C for 12–24 hours, with microwave-assisted synthesis reducing reaction times to 1–2 hours.
The aldehyde intermediate is then reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds quantitatively at 0–25°C within 1–2 hours, yielding [3-(1H-imidazol-1-ylmethyl)phenyl]methanol with >90% purity after recrystallization.
Table 1: Optimization of Substitution-Reduction Pathway
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | NMP | NMP |
| Base | K₂CO₃ | NaH | NaH |
| Reaction Time (h) | 24 | 12 | 6 (microwave) |
| Reduction Agent | NaBH₄ | LiAlH₄ | NaBH₄ |
| Final Yield (%) | 78 | 85 | 92 |
Direct Alkylation of Imidazole with 3-Hydroxymethylbenzyl Chloride
An alternative single-step method employs 3-chloromethylbenzyl alcohol (CAS 5392-11-4) as the electrophilic partner. The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during alkylation.
Protection and Alkylation Protocol
-
Protection: 3-Hydroxymethylbenzyl alcohol reacts with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) using imidazole as a base, yielding 3-(TBS-oxymethyl)benzyl chloride.
-
Alkylation: The silyl-protected benzyl chloride undergoes SN2 displacement with imidazole in tetrahydrofuran (THF) at reflux (66°C) for 8 hours.
-
Deprotection: The TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, affording the target alcohol in 80–85% overall yield.
Critical Considerations:
-
Side Reactions: Competing elimination to form styrenes is minimized by maintaining anhydrous conditions.
-
Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems.
Reductive Amination of 3-Formylphenylimidazole
For substrates where the imidazole moiety is pre-installed, reductive amination offers a pathway to introduce the hydroxymethyl group. This method is particularly advantageous when starting from commercially available 1-(3-formylphenyl)-1H-imidazole.
Reaction Mechanism and Conditions
The aldehyde undergoes condensation with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 4–5 (acetic acid buffer). The reaction proceeds via:
-
Imine Formation: Rapid equilibration between aldehyde and ammonium ion generates an iminium intermediate.
-
Reduction: Selective reduction of the iminium species yields the primary amine, which is subsequently oxidized to the alcohol using Jones reagent (CrO₃/H₂SO₄).
Table 2: Reductive Amination Parameters
| Component | Role | Concentration |
|---|---|---|
| Ammonium Acetate | Nitrogen Source | 2.0 equiv |
| NaBH₃CN | Reducing Agent | 1.5 equiv |
| Reaction Time | 48 h | |
| Temperature | 25°C |
Analytical Characterization
Post-synthetic validation requires multi-technique analysis:
化学反応の分析
科学研究への応用
化学: (3-((1H-イミダゾール-1-イル)メチル)フェニル)メタノールは、より複雑な有機分子の合成における中間体として使用されます。 これは、医薬品や農薬の製造における構成要素として役立ちます.
生物学: この化合物は、抗菌性や抗真菌性などの潜在的な生物活性を研究されています。 新しい生物活性分子の開発に使用されています.
医学: 特に感染症や炎症性疾患の治療における、(3-((1H-イミダゾール-1-イル)メチル)フェニル)メタノールの潜在的な治療用途を調査するための研究が進められています.
科学的研究の応用
Chemistry: (3-((1H-imidazol-1-yl)methyl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new bioactive molecules .
Medicine: Research is ongoing to explore the potential therapeutic applications of (3-((1H-imidazol-1-yl)methyl)phenyl)methanol, particularly in the treatment of infections and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials .
作用機序
(3-((1H-イミダゾール-1-イル)メチル)フェニル)メタノールの作用機序は、酵素や受容体などの生物学的標的との相互作用に関与しています。イミダゾール環は、酵素活性部位の金属イオンと配位することができ、その活性を阻害します。 さらに、この化合物は細胞膜と相互作用し、その完全性を破壊し、抗菌効果をもたらす可能性があります .
類似化合物との比較
Comparison with Similar Compounds
Positional Isomers: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
- Structural Difference : The imidazole-methyl group is at the 4-position of the phenyl ring instead of the 3-position.
- Physicochemical Properties: Both isomers share the same molecular formula (C₁₁H₁₂N₂O) and weight (188.23 g/mol) but differ in solubility and crystallinity due to substituent positioning. The 4-isomer ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, CAS: 103573-92-8) is synthesized via similar routes but may exhibit distinct hydrogen-bonding patterns in the solid state, affecting its melting point and stability .
- Applications : Positional isomers often display divergent biological activities. For example, ozagrel, a thromboxane synthase inhibitor, uses a 4-(imidazolylmethyl)cinnamic acid backbone, highlighting the pharmacological significance of substituent placement .
Chain-Length Variants: 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol
- Structural Difference : A three-carbon chain separates the phenyl and imidazole groups, compared to the direct methylene linkage in the target compound.
- Physicochemical Properties: The extended chain increases molecular flexibility, altering dihedral angles between aromatic rings (e.g., 66.73° in the title compound vs. variable angles in longer-chain analogs) .
- Synthesis : Prepared via nucleophilic substitution or reductive amination, longer-chain derivatives often require multistep protocols .
Imidazole-Substituted Alcohols: (1H-Imidazol-4-yl)methanol
- Structural Difference : The hydroxymethyl group is directly attached to the imidazole ring (C4 position) rather than a phenyl ring.
- Physicochemical Properties :
- Applications : Serves as a precursor for histamine analogs and enzyme inhibitors, where the imidazole-hydroxymethyl motif is critical for binding .
Pharmacologically Active Derivatives: 3-(1H-Imidazol-1-ylmethyl)-2-phenyl-1H-indole (IPI)
- Biological Activity: IPI binds sex hormone-binding globulin (SHBG) with affinity comparable to testosterone (Kd ~1 nM), underscoring the role of aromatic systems in molecular recognition . By contrast, [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol lacks the indole moiety, likely reducing SHBG affinity but retaining utility as a synthetic intermediate .
Antifungal Agents: 5-(Phenyl)-3-(2-thienyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines
- Structural Difference : A methylisoxazolidine ring incorporates the imidazole-methyl group, adding stereochemical complexity (cis/trans diastereomers).
- Physicochemical Properties: Increased lipophilicity due to the isoxazolidine ring enhances membrane permeability, a key factor in antifungal activity . Purification challenges: Diastereomers require chromatographic separation (e.g., chloroform:methanol = 98:2), unlike the simpler phenylmethanol derivative .
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Accessibility: this compound is synthesized via chlorination of benzyl alcohol precursors followed by imidazole substitution . Its 4-isomer requires analogous steps with regioselective control .
- Structural Insights : Crystallographic studies highlight the importance of hydrogen bonding (O–H∙∙∙N) and steric effects in dictating solubility and stability across analogs .
生物活性
[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. The compound's structure, featuring an imidazole ring and a hydroxymethyl group, contributes to its unique reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O, with a molecular weight of approximately 188.23 g/mol. The presence of the imidazole moiety is significant for its biological interactions, as imidazole derivatives are known to engage with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may disrupt cellular membranes, leading to antimicrobial effects. This dual mechanism enhances its efficacy against microbial pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/disc) |
|---|---|---|
| Staphylococcus aureus | 25 | 10 |
| Escherichia coli | 20 | 10 |
| Candida albicans | 22 | 10 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. Studies indicate that it can inhibit the growth of common fungal pathogens, making it a valuable compound in treating fungal infections.
Case Studies
A series of case studies have explored the therapeutic potential of this compound:
- In Vivo Efficacy : A study conducted on mice infected with Candida albicans showed that treatment with the compound resulted in a significant reduction in fungal load compared to untreated controls.
- Synergistic Effects : Another investigation assessed the compound's efficacy in combination with traditional antifungal agents. The results indicated enhanced activity when used alongside fluconazole, suggesting a potential role in combination therapy.
- Mechanistic Insights : Further research utilizing molecular docking simulations revealed that this compound binds effectively to the active sites of key enzymes involved in fungal metabolism, supporting its mechanism of action.
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Modification and Optimization : Structural modifications could enhance its potency and selectivity against specific pathogens.
- Clinical Trials : Future clinical trials are needed to evaluate its safety and efficacy in human subjects.
- Broader Applications : Investigating its potential applications beyond antimicrobial activity, including anti-inflammatory and anticancer properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol?
- Methodology : The compound is typically synthesized via condensation reactions between imidazole derivatives and benzyl alcohol precursors. For example, refluxing 3-(chloromethyl)benzyl alcohol with imidazole in a polar solvent (e.g., methanol) under basic conditions (e.g., K₂CO₃) yields the target compound. Purification via column chromatography ensures high purity .
- Key Data : Reaction yields range from 60–85%, depending on solvent choice and catalyst (e.g., NaH improves imidazole nucleophilicity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ 4.75 (s, 2H, CH₂-imidazole) and δ 5.20 (s, 1H, OH) confirm the imidazole-methyl and methanol groups .
- FT-IR : Stretching vibrations at 3200–3400 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=N imidazole) validate functional groups .
- X-ray Crystallography : Resolves bond lengths (e.g., C-N: 1.34 Å) and confirms stereochemistry .
Q. How is the purity of this compound assessed in academic settings?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures ≥97% purity. Melting point analysis (e.g., 120–122°C) further corroborates purity .
Advanced Research Questions
Q. How can discrepancies in reported biological activity of this compound derivatives be analyzed?
- Methodology :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Structural-Activity Relationships (SAR) : Modify the imidazole substituents (e.g., electron-withdrawing groups) and evaluate changes in bioactivity using ANOVA for statistical significance .
- Data Contradiction : Variability in antifungal activity (e.g., 10–90% inhibition) may arise from assay conditions (e.g., pH, incubation time) .
Q. What computational methods resolve ambiguities in the compound’s tautomeric forms?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare energy stability of imidazole tautomers (e.g., 1H vs. 3H forms) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to predict dominant tautomers under experimental conditions .
Q. How can reaction yields for this compound synthesis be optimized?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent (DMF vs. methanol), and catalyst loading (1–5 mol%) to identify optimal conditions via response surface modeling .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (80%) .
Q. What strategies mitigate crystallization challenges during X-ray structure determination?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
